2-Phloroeckol
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Overview
Description
2-Phloroeckol is a polyphenolic compound derived from marine brown algae. It belongs to the class of phlorotannins, which are known for their diverse biological activities. The molecular formula of this compound is C24H16O12, and it has a molecular weight of 496.37 g/mol . This compound has garnered significant attention due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and antiviral activities .
Preparation Methods
2-Phloroeckol can be synthesized through various methods, primarily involving the extraction from marine brown algae. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the phlorotannins from the algae . Industrial production methods focus on optimizing the yield and purity of the compound through advanced extraction techniques and purification processes .
Chemical Reactions Analysis
2-Phloroeckol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Phloroeckol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the properties and reactions of phlorotannins.
Industry: It is used in the development of nutraceuticals and pharmaceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-Phloroeckol involves its interaction with various molecular targets and pathways. It exerts its effects by:
Inhibiting oxidative stress: The compound scavenges free radicals and reduces oxidative damage.
Modulating inflammatory pathways: This compound inhibits the production of pro-inflammatory cytokines and mediators.
Antiviral activity: It interferes with viral replication and inhibits the activity of viral enzymes.
Comparison with Similar Compounds
2-Phloroeckol is unique among phlorotannins due to its specific structure and biological activities. Similar compounds include:
Eckol: Another phlorotannin with similar antioxidant and anti-inflammatory properties.
Dieckol: Known for its potent antiviral and anticancer activities.
Phlorofucofuroeckol: Exhibits strong neuroprotective effects.
These compounds share structural similarities but differ in their specific biological activities and mechanisms of action, highlighting the uniqueness of this compound .
Properties
CAS No. |
89444-89-3 |
---|---|
Molecular Formula |
C24H16O12 |
Molecular Weight |
496.4 g/mol |
IUPAC Name |
9-(3,5-dihydroxyphenoxy)-8-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1,3,6-triol |
InChI |
InChI=1S/C24H16O12/c25-9-1-10(26)3-13(2-9)33-23-19(34-20-14(29)4-11(27)5-15(20)30)8-17(32)22-24(23)36-21-16(31)6-12(28)7-18(21)35-22/h1-8,25-32H |
InChI Key |
WYQMJNVMBAQVFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C=C4O3)O)O)O)OC5=C(C=C(C=C5O)O)O)O |
Origin of Product |
United States |
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